

sodium tetraborate pentahydrate CAS number 12179-04-3 properties

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Compound of Interest

Compound Name: *Sodium tetraborate pentahydrate*

Cat. No.: *B1171922*

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An In-Depth Technical Guide to **Sodium Tetraborate Pentahydrate** (CAS No. 12179-04-3)

Introduction

Sodium tetraborate pentahydrate (CAS No. 12179-04-3), commonly known as borax pentahydrate, is a hydrated salt of boric acid. It is a significant industrial chemical with a wide range of applications, from the manufacturing of specialized glass and ceramics to its use as a buffering agent in laboratory settings.^{[1][2]} This document provides a comprehensive overview of its core properties, experimental protocols for its analysis, and key safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Sodium tetraborate pentahydrate is a white, odorless, crystalline solid.^{[3][4]} It is stable in dry air but can slowly absorb moisture under humid conditions to convert to the decahydrate form.

^[1] Its solutions in water are alkaline.^{[1][5]}

Data Presentation: Core Properties

| Property | Value | Source(s) |
|-------------------------|--|---|
| Chemical Formula | <chem>Na2B4O7·5H2O</chem> | [2] |
| Molecular Weight | 291.3 g/mol | [2] [6] |
| Appearance | White, odorless crystalline solid or powder | [3] [4] |
| Density | 1.815 - 1.82 g/cm ³ | [1] [6] [7] |
| Melting Point | Decomposes; loses water of hydration starting around 122-200°C (252-392°F). The anhydrous form melts at 742°C. | [2] [3] [6] |
| Boiling Point | 1,575 °C (for anhydrous form) | [8] [9] |
| pH | ~9.24 (1% solution at 20°C); ~9.69 (saturated solution at 20°C) | [7] [9] |
| Vapor Pressure | Negligible / Not applicable | [7] [10] |
| log Pow (Octanol/Water) | -1.53 | [9] |

Data Presentation: Solubility in Water

| Temperature | Solubility (g/L or %) | Source(s) |
|------------------|-----------------------|---|
| 20 °C | 37 g/L (3.7%) | [7] |
| 20 °C | 38 g/L | [3] [4] |
| 20 °C | 49.74 g/L | [9] |
| 25 °C | 31 g/L (3.1%) | [10] |
| 100 °C | 501 g/L (50.1%) | [7] |
| Room Temperature | ~3% | [2] [6] |

Chemical Behavior and Thermal Decomposition

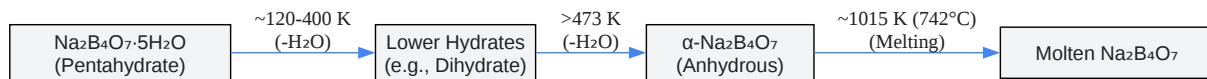
Hydrolysis in Aqueous Solution

When dissolved in water, **sodium tetraborate pentahydrate** does not simply dissociate. The tetraborate ion ($[\text{B}_4\text{O}_5(\text{OH})_4]^{2-}$) hydrolyzes to form boric acid and hydroxide ions, which results in the characteristic alkaline pH of the solution. This equilibrium makes it an effective pH buffer.

Caption: Hydrolysis of the tetraborate ion in water.

Thermal Decomposition

Upon heating, **sodium tetraborate pentahydrate** undergoes a multi-stage thermal decomposition process. It first loses its water of hydration to form anhydrous borax ($\text{Na}_2\text{B}_4\text{O}_7$), which then melts at a much higher temperature.^{[3][11]} The dehydration process involves distinct steps corresponding to the removal of different water molecules from the crystal lattice. ^{[12][13]}



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Caption: Thermal decomposition pathway of **sodium tetraborate pentahydrate**.

Safety and Handling

Sodium tetraborate pentahydrate is classified as hazardous, primarily causing serious eye irritation and being suspected of damaging fertility or the unborn child.^{[7][8]}

| Hazard Class | GHS Classification | Precautionary Statements |
|-----------------------|--------------------|--|
| Eye Irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] [9] |
| Reproductive Toxicity | Category 1B / 2 | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. [7] [8] [14] |
| Acute Toxicity | Category 5 (Oral) | May be harmful if swallowed. [7] [15] |

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear protective gloves, safety goggles, and appropriate clothing. Wash thoroughly after handling.[\[8\]](#)[\[9\]](#) **Storage:** Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong acids and metallic salts.[\[8\]](#)[\[14\]](#) **Disposal:** Dispose of contents/container in accordance with local, state, and federal regulations.[\[7\]](#)[\[9\]](#)

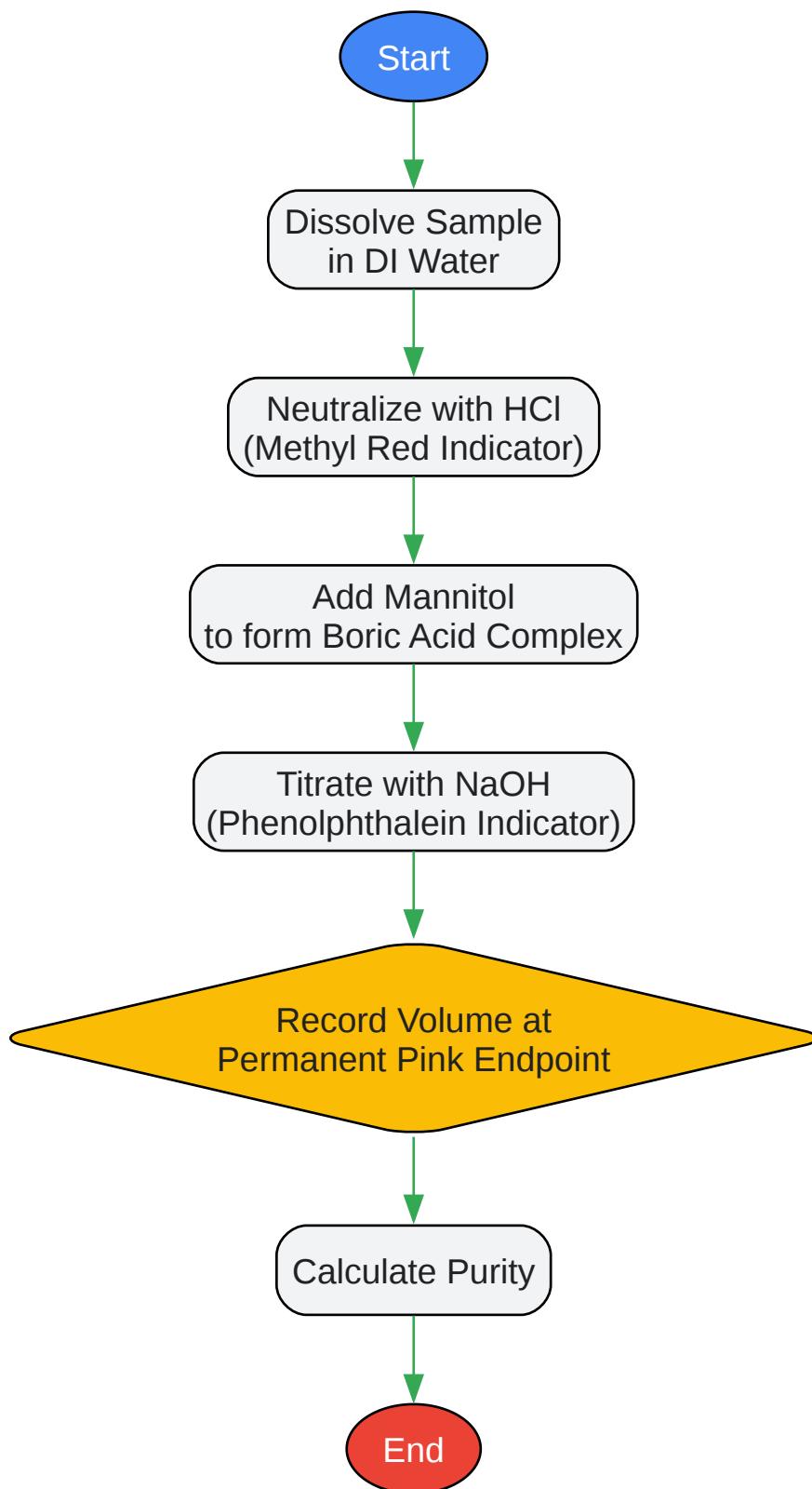
Experimental Protocols

Protocol for Titrimetric Assay of Purity

This method is based on the principle of acid-base titration. The tetraborate is reacted with an acid, and then a polyol (like mannitol or glycerol) is added to form a stronger boric acid complex, which can then be titrated with a strong base.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- Sample Preparation: Accurately weigh approximately 0.5 g of **sodium tetraborate pentahydrate** and dissolve it in 50 mL of deionized, CO₂-free water.
- Neutralization: Add a few drops of methyl red indicator. Titrate with standardized 0.5 N hydrochloric acid (HCl) until the solution turns a pinkish-yellow color (pH ~5.4).
- Complexation: Add 8-10 g of mannitol or an equivalent amount of glycerol to the neutralized solution. The solution will become acidic again due to the formation of the mannitol-boric acid complex.
- Final Titration: Add phenolphthalein indicator. Titrate immediately with standardized 0.1 N sodium hydroxide (NaOH) until a permanent pink endpoint is achieved.
- Calculation: The purity is calculated based on the volume of NaOH consumed in the final titration step. Each mL of 1 N NaOH corresponds to 0.07283 g of Na₂B₄O₇·5H₂O.



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Caption: Experimental workflow for titrimetric purity analysis.

Protocol for Preparation of 0.1 M Borate Buffer (pH ~9.2)

Sodium tetraborate solutions are commonly used as buffers in electrophoresis and other biochemical applications.[19][20]

Methodology:

- Reagents: **Sodium Tetraborate Pentahydrate** ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 5\text{H}_2\text{O}$, FW: 291.3 g/mol), deionized water.
- Preparation: To prepare 1 liter of a 0.1 M solution, weigh 29.13 g of **sodium tetraborate pentahydrate**.
- Dissolution: Dissolve the powder in approximately 800 mL of deionized water in a 1 L beaker. Gentle heating and stirring may be required to fully dissolve the salt.
- Final Volume & pH Check: Once dissolved and cooled to room temperature, transfer the solution to a 1 L volumetric flask. Bring the volume up to the 1 L mark with deionized water and mix thoroughly.
- pH Adjustment: The pH of this solution will be approximately 9.2. For precise pH values, the solution can be adjusted by adding small amounts of boric acid (to lower pH) or a strong base like NaOH (to raise pH).[21]

Protocol for Analysis of Sulfate Impurity (Gravimetric)

This protocol is adapted from the American Chemical Society (ACS) reagent chemical standards for determining sulfate impurities.[18]

Methodology:

- Sample Preparation: Dissolve 8.0 g of the sample in 120 mL of warm water. Add 6 mL of hydrochloric acid.
- Precipitation: Heat the solution to boiling and add 5 mL of 12% barium chloride (BaCl_2) solution to precipitate any sulfate ions as barium sulfate (BaSO_4).

- Digestion: Cover the beaker and digest on a hot plate (~100 °C) for 2 hours, then allow it to stand for at least 8 hours. This allows the precipitate to fully form and settle.
- Filtration & Washing: Filter the precipitate through ashless filter paper. Wash the precipitate thoroughly with hot deionized water to remove any co-precipitated impurities.
- Ignition & Weighing: Transfer the filter paper and precipitate to a tared crucible. Ignite at a high temperature to burn off the paper and leave pure BaSO₄. Cool in a desiccator and weigh.
- Calculation: The weight of the BaSO₄ precipitate is used to calculate the original concentration of sulfate in the sample. A blank determination should be run to correct for any background contamination.

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